4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine
Description
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine is a synthetic piperidine derivative featuring two critical substituents:
- At position 4: A methylene-linked 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group.
- At position 1: A (4-methylphenoxy)acetyl group, which introduces polarity through the ether and ketone functionalities. This substituent may influence solubility and receptor-binding interactions.
The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and heterocycles play a role.
Properties
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-16-2-8-20(9-3-16)29-15-22(28)27-12-10-17(11-13-27)14-21-25-23(26-30-21)18-4-6-19(24)7-5-18/h2-9,17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAKEQCCCMMSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine represents a novel class of organic molecules that integrate a fluorophenyl group with an oxadiazole and piperidine structure. This unique configuration has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring , which is known for its versatility in drug design, and an oxadiazole moiety , which contributes to its biological activity. The presence of the fluorophenyl group enhances the electronic properties of the molecule, potentially improving its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological effects of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 - 64 |
| Escherichia coli | 64 - 128 |
| Bacillus cereus | 16 - 32 |
These results suggest that the compound may be particularly effective against Gram-positive bacteria, aligning with findings from related oxadiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon cancer) | 18.78 |
| MCF7 (Breast cancer) | 10.1 |
| HUH7 (Liver cancer) | 15.0 |
These values indicate that the compound exhibits cytotoxic effects comparable to or better than established chemotherapeutics like 5-Fluorouracil .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The oxadiazole ring is known to inhibit enzymes crucial for DNA synthesis, such as thymidylate synthase (TS), which plays a pivotal role in cancer cell proliferation . Additionally, the piperidine structure may enhance membrane permeability, facilitating cellular uptake and increasing efficacy.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological properties of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole cores exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessment : In a comparative analysis against standard anticancer agents, several oxadiazole derivatives showed IC50 values significantly lower than those of conventional drugs, indicating higher potency .
- In Silico Studies : Computational models have predicted favorable binding affinities for this compound with key biological targets, suggesting potential pathways for drug development .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs). These compounds have been shown to effectively modulate serotonin levels in the brain, making them potential candidates for treating depression and anxiety disorders .
Anticancer Properties
Several studies have explored the anticancer potential of oxadiazole derivatives. The unique electronic properties of the oxadiazole ring may contribute to interactions with DNA or proteins involved in cancer cell proliferation. Preliminary data suggest that this compound could inhibit tumor growth in specific cancer cell lines .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating various neurological conditions, including anxiety disorders and obsessive-compulsive disorder (OCD). Its structural similarity to known pharmacological agents enhances its potential efficacy in these areas .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of a related oxadiazole compound in animal models. The results demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting that modifications to the oxadiazole structure can enhance antidepressant activity .
Case Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis in malignant cells. The study highlighted the importance of the fluorophenyl group in enhancing the binding affinity to cancer-related targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several piperidine-based derivatives bearing the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
1-(4-tert-Butylbenzoyl) () has a bulky tert-butyl group, increasing lipophilicity (logP likely higher) and molecular weight (421.51 g/mol), which may affect membrane permeability . Ethyl 1-{4-[...]benzoyl}piperidine-4-carboxylate () contains an ester group, which could confer resistance to enzymatic degradation compared to acetyl or benzoyl linkages .
Electrochemical Properties :
- The tert-butyl derivative () exhibits a predicted pKa of -0.60, suggesting strong acidity under physiological conditions, which may influence ionization and binding interactions .
Structural Diversity in Patents :
- Patent compounds () with pyridinyl-oxadiazole systems highlight the importance of aromatic heterocycles in bioactivity. The target’s 4-fluorophenyl group may offer similar π-π stacking interactions but with distinct electronic effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine to improve yield and purity?
- Methodological Answer :
- Step 1 : Use statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, highlights the use of DoE to minimize trial-and-error approaches in chemical synthesis .
- Step 2 : Optimize the cyclization step for the 1,2,4-oxadiazole ring (a common intermediate in similar compounds) by adjusting reaction time and acid/base catalysts, as seen in for analogous piperidine derivatives .
- Step 3 : Employ HPLC purification (≥98% purity criteria, as in ) and recrystallization with solvents like dichloromethane or ethyl acetate to enhance purity .
Q. What purification and characterization methods are recommended for this compound?
- Methodological Answer :
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to remove byproducts (similar to methods in and ) .
- Characterization :
- NMR (¹H/¹³C) to confirm substituent positions on the piperidine and oxadiazole rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for fluorophenyl-piperidine analogs in and .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced biological activity?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) of the oxadiazole and fluorophenyl groups, which influence binding affinity (see for reaction path optimization using quantum chemistry) .
- Step 2 : Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors). Compare with structurally similar compounds like those in , where fluorophenyl-piperidine derivatives showed activity against diacylglycerol kinases .
- Step 3 : Apply QSAR models to correlate substituent effects (e.g., 4-methylphenoxy vs. methoxy groups) with activity, leveraging datasets from analogs in and .
Q. How should researchers address contradictions in biological assay data for this compound?
- Methodological Answer :
- Hypothesis 1 : Variability in solubility (e.g., DMSO vs. aqueous buffers) may affect assay results. Conduct parallel experiments with standardized solvent systems (see , which notes in vitro limitations of fluorophenyl analogs) .
- Hypothesis 2 : Check for metabolic instability using liver microsome assays. For example, highlights metabolic byproducts of fluorophenyl-piperidine compounds in vivo .
- Hypothesis 3 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding, as opposed to off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
